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Compound of Interest |

Compound Name: Famotidine disulfide
CAS No.: 129083-44-9
Cat. No.: B601809
. J

Executive Summary

In the high-stakes environment of H2-receptor antagonist development, the rigorous control of
impurities is paramount for regulatory compliance (ICH Q3A/B). Famotidine Disulfide
(designated as Impurity E in EP and Related Compound E in USP) represents a critical
oxidative degradation product and process impurity.

Unlike the complex "Famotidine Dimer" (Impurity B), which involves a thiatriazine ring fusion,
Famotidine Disulfide is the symmetric dimer of the thiazole-guanidine fragment linked via a
disulfide bond. Its presence indicates upstream control failures regarding the thiol intermediate,
2-guanidinothiazol-4-ylmethanethiol. This guide provides a definitive protocol for the synthesis,
isolation, and characterization of this impurity to serve as a qualified Reference Standard (RS).

Chemical Identity & Properties
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Specification

Common Name

Famotidine Disulfide (Impurity E)

2,2'-[Disulfanediylbis(methylenethiazole-4,2-

IUPAC Name ) ) o
diyl)]diguanidine

CAS Registry Number 129083-44-9
Molecular Formula C10H14NsSa
Molecular Weight 374.54 g/mol
Appearance Off-white to pale beige powder

N Soluble in DMSO, dilute acid; sparingly soluble
Solubility

in water

Regulatory Status

EP Impurity E; USP Related Compound E

Mechanistic Pathway

The formation of Famotidine Disulfide is driven by the oxidative coupling of the free thiol

intermediate. This thiol is a precursor in the synthesis of Famotidine (reacted with 3-

chlorosulfonylpropionamidine) or generated via the degradation of the thioether linkage under

extreme stress.

Pathway Diagram

The following diagram illustrates the oxidative coupling mechanism from the isothiourea

precursor (common commercial starting material) to the disulfide.
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Figure 1: Mechanistic pathway for the formation of Famotidine Disulfide from the thiazole thiol
intermediate.

Synthesis Protocol
Objective: To synthesize ~500 mg of high-purity Famotidine Disulfide for use as a Reference
Standard.

Prerequisites:

o Starting Material: (2-Guanidinothiazol-4-yl)methylisothiourea dihydrochloride (Commercial
Famotidine Intermediate).

o Reagents: Sodium Hydroxide (NaOH), lodine (Iz), Potassium lodide (KI), Acetonitrile (ACN).

Step-by-Step Methodology
Phase 1: In-Situ Generation of Thiol

The free thiol is unstable and prone to polymerization; it is best generated in situ from the
isothiourea salt.

» Dissolution: Charge 1.0 g (approx. 3.3 mmol) of (2-Guanidinothiazol-4-yl)methylisothiourea
dihydrochloride into a 50 mL round-bottom flask.

o Hydrolysis: Add 10 mL of degassed water. Under a nitrogen atmosphere, add 2.5 equivalents
of NaOH (2M solution) dropwise.

e Reaction: Stir at 40°C for 1 hour. Monitor by TLC or HPLC for the disappearance of the
isothiourea peak.

o Checkpoint: The solution should contain the free thiol (2-guanidinothiazol-4-
yl)methanethiol.

Phase 2: Oxidative Coupling (lodine Method)

lodine provides a clean, rapid oxidation without generating complex side products common
with peroxide methods.
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e Preparation of Oxidant: Dissolve 420 mg (1.65 mmol, 0.5 eq) of lodine and 800 mg of Kl in 5
mL of water.

o Addition: Cool the thiol solution (from Phase 1) to 0-5°C. Add the lodine/KI solution dropwise
over 20 minutes.

o Observation: The iodine color will disappear initially as it reacts. A permanent faint yellow
color indicates the endpoint.

» Precipitation: Adjust pH to ~9.0 using dilute NaOH. The disulfide typically precipitates as a
beige solid due to lower solubility of the dimer compared to the monomer.

¢ Isolation: Stir for 30 minutes at 5°C. Filter the solid under vacuum.

 Purification: Wash the cake with cold water (2 x 5 mL) and cold acetone (1 x 5 mL).
Recrystallize from minimal hot water/ethanol (9:1) if purity is <95%.[1]

Analytical Characterization

To qualify the synthesized material as a Reference Standard, it must undergo structural
elucidation.

A. High-Performance Liquid Chromatography (HPLC)

Method Principle: Reversed-phase chromatography with ion-pairing or phosphate buffer to
retain the polar guanidine groups.
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Parameter

Condition

Column

C18 (e.qg., Inertsil ODS-3V), 250 x 4.6 mm, 5 um

Mobile Phase A

1.36 g KH2POa4 in 1L Water (pH 3.0 with H3POa)

Mobile Phase B

Acetonitrile

Gradient 0-15 min: 95% A; 15-35 min: Linear to 40% A
Flow Rate 1.0 mL/min
Detection UV at 265 nm

Retention Time

Famotidine: ~12 min; Impurity E: ~18-20 min

(more hydrophobic due to dimer structure)

B. Mass Spectrometry (LC-MS)

¢ |onization: ESI Positive Mode.

e Target lon:

o [M+H]*: m/z 375.1

o [M+2H]?*: m/z 188.1 (Common for diamines)

o Fragmentation: Loss of guanidine (-NH2CN) or cleavage of the disulfide bond.

C. Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule results in a simplified spectrum equivalent to half the molecule,

but with distinct shifts near the sulfur linkage.
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Nucleus

Shift (6 ppm)

Multiplicity Assignment

1H NMR (DMSO-ds)

6.90

Singlet (2H) Thiazole C5-H

6.50 Broad Singlet (8H) Guanidine -NH:2
3.85 Singlet (4H) -CH2-S-S-

13C NMR (DMSO-ds) 163.5 Guanidine C
150.2 Thiazole C2

104.5 Thiazole C5

32.1 -CH2-S-

Analytical Workflow Diagram

The following workflow ensures the synthesized standard meets the "Self-Validating System"”

requirement.

Recrystallization
(H2O/EtOH)

Crude Synthesized Solid

HPLC Purity Check
(Target > 95%)

Structural Confirmation

1H NMR: Symmetry Check

Release as Reference Standard
(Impurity E)
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Figure 2: Quality Control workflow for qualifying Famotidine Disulfide Reference Standard.

Control Strategy in Drug Development

To prevent the formation of Impurity E in the final Famotidine API:

 Inert Atmosphere: Maintain strict Nitrogen blanketing during the hydrolysis of the isothiourea
intermediate.

e Scavengers: Use of antioxidants (e.g., sodium metabisulfite) during the workup of the thiol
intermediate.

e pH Control: Avoid prolonged exposure of the thiol to basic conditions (pH > 9) in the
presence of air, which accelerates disulfide formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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